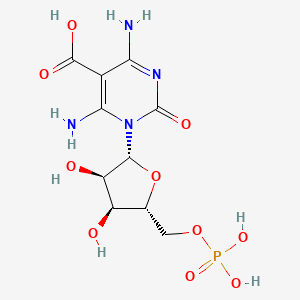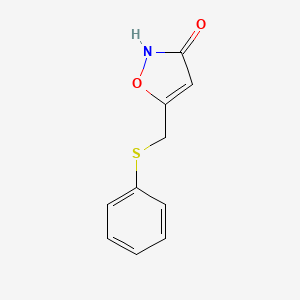
5-((phenylthio)methyl)isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((phenylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring substituted with a phenylthio group Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as copper(I) or ruthenium(II), to facilitate the cycloaddition reaction. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((phenylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance its binding affinity to target proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-methylisoxazole: Lacks the phenylthio group, resulting in different reactivity and biological activity.
3-phenylisoxazole: Contains a phenyl group directly attached to the isoxazole ring, leading to different chemical properties.
Isoxazole-4-carboxylic acid: Contains a carboxyl group, which significantly alters its chemical behavior and applications.
Uniqueness
5-((phenylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the phenylthio group.
Propiedades
Número CAS |
89660-83-3 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
5-(phenylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H9NO2S/c12-10-6-8(13-11-10)7-14-9-4-2-1-3-5-9/h1-6H,7H2,(H,11,12) |
Clave InChI |
SFCCRYKGWIMYCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


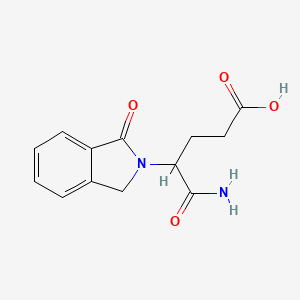

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

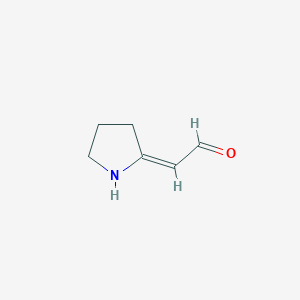
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)
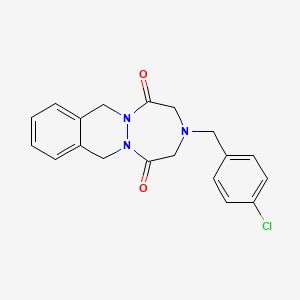
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)
![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)
